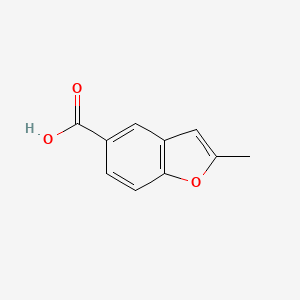

2-Methyl-1-benzofuran-5-carboxylic acid

Descripción general

Descripción

2-Methyl-1-benzofuran-5-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. These compounds are known for their diverse biological activities and are found in various natural products and synthetic derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-benzofuran-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxybenzyl ketones or o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to the benzofuran core structure.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs large-scale synthetic methods that ensure high yield and purity. Techniques such as free radical cyclization and proton quantum tunneling have been developed to construct complex benzofuran rings with fewer side reactions and higher yields .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties depending on the introduced functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Methyl-1-benzofuran-5-carboxylic acid is studied for its potential in treating various diseases, particularly due to its antitumor , antibacterial , and antioxidant properties.

- Antitumor Activity : Research indicates that this compound can induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines, including ovarian cancer .

- Antibacterial Effects : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, disrupting cell wall synthesis and inhibiting metabolic pathways .

- Antioxidant Properties : The carboxylic acid group enhances the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.

Biological Research

The compound's influence on cellular processes and biochemical pathways makes it a valuable subject for biological research.

- Cell Signaling : Studies show that benzofuran derivatives can modulate signaling pathways involved in cell survival and proliferation, making them candidates for further investigation in cancer therapies.

- Gene Expression : The interaction of this compound with biomolecules can lead to changes in gene expression, which is crucial for understanding its mechanisms of action .

Antitumor Activity

A study evaluated the anticancer effects of benzofuran derivatives against human ovarian cancer cells (A2780), revealing significant cytotoxicity with IC50 values indicating effective concentrations for therapeutic use.

Antibacterial Testing

In antimicrobial assays, this compound demonstrated potent activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Oxidative Stress Protection

Research highlighted the compound's ability to reduce oxidative stress markers in vitro, suggesting its potential as a protective agent in neurodegenerative diseases where oxidative damage is prevalent .

Mecanismo De Acción

The mechanism of action of 2-Methyl-1-benzofuran-5-carboxylic acid and its derivatives involves interaction with various molecular targets and pathways. For example, some derivatives exhibit antimicrobial activity by inhibiting bacterial enzymes or disrupting cell membranes . The specific pathways and targets depend on the functional groups present on the benzofuran ring.

Comparación Con Compuestos Similares

Similar Compounds

Psoralen: Used in the treatment of skin diseases.

8-Methoxypsoralen: Another derivative with similar applications.

Angelicin: Known for its biological activities.

Uniqueness

2-Methyl-1-benzofuran-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group and carboxylic acid functional group provides distinct properties compared to other benzofuran derivatives .

Actividad Biológica

2-Methyl-1-benzofuran-5-carboxylic acid (C10H8O3), a member of the benzofuran family, has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes current research findings, case studies, and biochemical analyses regarding the biological activity of this compound.

This compound is characterized by the following properties:

- Molecular Formula : C10H8O3

- Molecular Weight : 176.17 g/mol

- Structure : The compound consists of a benzofuran ring substituted with a carboxylic acid group and a methyl group.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular conditions. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a protective agent against oxidative damage .

Anti-inflammatory Effects

Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. It may modulate pathways involved in inflammation, such as the NF-kB signaling pathway. This activity suggests its potential use in treating inflammatory diseases .

Anticancer Properties

The anticancer activity of this compound has been explored in various studies:

- Mechanism of Action : The compound has been found to induce apoptosis in cancer cells through the activation of specific signaling pathways. It inhibits cell proliferation by interfering with the cell cycle and promoting cell death in tumor cells .

- Case Studies : In experimental models, this compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast and ovarian cancer cells. For instance, one study reported an IC50 value indicating substantial growth inhibition at low micromolar concentrations .

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Inhibition of cytokines | |

| Anticancer | Induction of apoptosis |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in cancer cell proliferation and metabolic pathways crucial for tumor growth.

- Cell Signaling Modulation : It affects multiple signaling pathways that regulate cell survival and apoptosis, leading to enhanced anticancer effects .

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity:

- Synthesis Techniques : Various synthetic methods have been employed to create analogs with improved potency and selectivity against specific targets.

- Biological Evaluation : Compounds derived from this acid have shown improved efficacy in inhibiting cancer cell lines compared to the parent compound, indicating that structural modifications can enhance biological activity .

Propiedades

IUPAC Name |

2-methyl-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-4-8-5-7(10(11)12)2-3-9(8)13-6/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNYNAOEJXGMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360234 | |

| Record name | 2-methyl-1-benzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219763-06-1 | |

| Record name | 2-methyl-1-benzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.